REACTION_SMILES
|
[CH2:1]([Cl:2])[Cl:3].[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[Cl:4][c:5]1[c:6]([CH2:12][OH:13])[cH:7][c:8]([I:11])[cH:9][cH:10]1.[O:14]=[Cr:15]([Cl:16])([O-:17])=[O:18].[nH+:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[Cl:4][c:5]1[c:6]([CH:12]=[O:13])[cH:7][c:8]([I:11])[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1cc(I)ccc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Cr](=O)([O-])Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cc[nH+]cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1cc(I)ccc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |